molecular formula C9H17N3 B1489000 [3-(1-ethyl-1H-pyrazol-4-yl)propyl](methyl)amine CAS No. 1273838-02-0

[3-(1-ethyl-1H-pyrazol-4-yl)propyl](methyl)amine

Cat. No.: B1489000
CAS No.: 1273838-02-0
M. Wt: 167.25 g/mol
InChI Key: VEYWNGXLOMIIRG-UHFFFAOYSA-N
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Description

“3-(1-ethyl-1H-pyrazol-4-yl)propylamine” is a derivative of pyrazole, a five-membered heterocycle that is considered a pharmacologically important active scaffold . Pyrazole derivatives possess almost all types of pharmacological activities and are present in pharmacological agents of diverse therapeutic categories . They are particularly useful in organic synthesis and have a wide range of applications in technology, medicine, and agriculture .


Synthesis Analysis

Pyrazoles are one of the most studied groups of compounds among the azole family, and a huge variety of synthesis methods and synthetic analogues have been reported over the years . For instance, some novel 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles derivatives have been synthesized for selective COX-2 inhibition with potent anti-inflammatory activity .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives is complex and diverse. The asymmetric unit comprises three crystallographically independent molecules . The molecular conformation in the three molecules is very similar with twist angles between the triazole, pyrazole, and phenyl rings ranging from 2.40 (14) to 18.71 (11)° .


Chemical Reactions Analysis

Pyrazole derivatives exhibit a broad spectrum of biological effects, including antitubercular, antifungal, antimalarial, anticancer, and anti-AIDS activities . They are also considered as possible antimicrobial, antiepileptic, anti-inflammatory, antipsychotic, antidepressant, inhibitors of protein kinases, anti-aggregating, antiarthritic, cerebro protectors, reverse transcriptase inhibitor, a COX-2 inhibitor, nematocidal and soluble guanylate cyclase activity .

Future Directions

Given the wide range of biological activities and applications of pyrazole derivatives, future research could focus on developing new synthesis methods, exploring additional biological activities, and optimizing their pharmacological properties . The development of new catalytic methods with the design of nanocatalysts and features such as selectivity, biocompatibility, and reusability can be used as green industrial methods in preparing organic compounds .

Properties

IUPAC Name

3-(1-ethylpyrazol-4-yl)-N-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3/c1-3-12-8-9(7-11-12)5-4-6-10-2/h7-8,10H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEYWNGXLOMIIRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)CCCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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